1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine
Overview
Description
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine involves efficient methodologies that facilitate the formation of this intricate ring system. Notably, Jaén and Wise (2009) developed an efficient method for preparing compounds containing this nucleus, addressing the lack of literature descriptions for the parent compound and focusing on structurally related derivatives for their synthetic approach (J. Jaén & L. Wise, 2009).
Molecular Structure Analysis
The molecular structure of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine and its derivatives has been elucidated through various analytical techniques. Mironova et al. (2008) conducted a study on tetrahydrobenzo[e]pyrano[4,3-b]pyridines, revealing insights into the conformation and stereochemistry of related structures through single crystal X-ray diffraction, providing a foundational understanding of the molecular architecture inherent to this class of compounds (E. Mironova et al., 2008).
Chemical Reactions and Properties
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine undergoes a variety of chemical reactions, enabling the synthesis of a wide array of derivatives with diverse functional groups. For example, Fayol and Zhu (2004) described a novel multicomponent reaction that affords tetrahydrofuro[2,3-c]pyridines, highlighting the compound’s versatility in organic synthesis (A. Fayol & Jieping Zhu, 2004).
Physical Properties Analysis
The physical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine derivatives, such as solubility, melting points, and crystalline structure, are crucial for their application in synthesis and material science. However, detailed studies focusing exclusively on the physical properties of this specific compound are limited and often embedded within broader research on related heterocyclic compounds.
Chemical Properties Analysis
The chemical properties of 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine, including its reactivity, stability under various conditions, and interactions with different reagents, are fundamental to its utility in synthetic chemistry. The work by Pan et al. (2010), which explores the reactivity of imidazo[1,5-a]pyridine carbenes, provides insight into the chemical behavior of related heterocyclic compounds, underscoring the innovative approaches to functionalizing and expanding the utility of such structures (Huan-Rui Pan et al., 2010).
Scientific Research Applications
It is used for studying nitration, bromination, and conversions of oximes under Beckmann rearrangement conditions (Tolkunov et al., 1995).
Its ability to rearrange into various benzofurans makes it valuable in scientific research (Sharkova et al., 1971).
It is utilized in organic synthetic chemistry for synthesizing imidazo[1,2-a]pyridine derivatives via carbene transformations or C-H functionalizations (Yu et al., 2018).
This compound is used to study the effects of oxidative stress on heterocyclic ketones (Aksanova et al., 1973).
Domino transformations of tetrahydrobenzofuro[2,3-c]pyridines with activated alkynes can lead to the synthesis of spiro[benzofuropyridines], which show acetylcholinesterase inhibition activity (Voskressensky et al., 2013).
The hexahydrobenzofuro(2,3-c)pyridine platform is used for synthesizing constrained arylpiperidines using intramolecular Heck or radical reactions (Morice et al., 2001).
1,2,3,4-tetrahydroquinazolines, related to this compound, are used in the preparation of 2-substituted quinazolines (Eynde et al., 1993).
It's a key component in the synthesis of benzofuro[3,2-c]pyridines (Kucherova et al., 1973).
The synthesis of compounds containing the 1,2,3,4-tetrahydrobenzofuro[2,3-c]pyridine ring nucleus is important for ongoing research projects (Jaén & Wise, 2009).
Future Directions
The development of 1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine as a histone deacetylase (HDAC) inhibitor for treating hepatocellular carcinoma (HCC) is a promising area of research . The compound has shown significant therapeutic efficacy in HCC cell lines and xenograft models , suggesting potential for further development and study in this context.
properties
IUPAC Name |
1,2,3,4-tetrahydro-[1]benzofuro[2,3-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-2-4-10-8(3-1)9-5-6-12-7-11(9)13-10/h1-4,12H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUZILRBWUAJLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C3=CC=CC=C3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80552577 | |
Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydrobenzofuro[2,3-c]pyridine | |
CAS RN |
106792-29-4 | |
Record name | 1,2,3,4-Tetrahydro[1]benzofuro[2,3-c]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80552577 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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